4-Bromo-1,3,5-trimethyl-1H-pyrazole
CAS No.: 15801-69-1
VCID: VC0015564
Molecular Formula: C6H9BrN2
Molecular Weight: 189.05 g/mol
* For research use only. Not for human or veterinary use.
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Description | 4-Bromo-1,3,5-trimethyl-1H-pyrazole is a derivative of pyrazole, a fundamental heterocyclic aromatic compound . Pyrazole features a five-membered ring with two adjacent nitrogen atoms and three carbon atoms . The term "1H" in the name indicates that a hydrogen atom is attached to one of the nitrogen atoms in the pyrazole ring . As a pyrazole derivative, 4-Bromo-1,3,5-trimethyl-1H-pyrazole includes specific substitutions at various positions on the pyrazole ring. "Bromo" signifies the presence of a bromine atom , located at the 4th position of the ring. Additionally, three methyl groups (trimethyl) are attached: one at the 1st, one at the 3rd, and one at the 5th position . These substitutions alter the chemical properties and reactivity of the pyrazole molecule . The presence of the bromine atom at the 4th position makes this compound susceptible to electrophilic attacks . The methyl groups, while generally electron-donating, can influence the electron density and reactivity of the ring system . The parent pyrazole molecule is known for its aromatic properties, undergoing reactions like halogenation, nitration, and sulfonation, typically at the 4th position . 4-Bromo-1,3,5-trimethyl-1H-pyrazole is used in organic synthesis and as a chelating agent . Other pyrazole derivatives exist, each with unique substitution patterns that dictate their specific properties and applications . These compounds find use in pharmaceuticals, agrochemicals, and materials science due to their diverse chemical behaviors . For instance, beyond brominated and methylated pyrazoles, other derivatives might include groups such as alkyl or formyl . |
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CAS No. | 15801-69-1 |
Product Name | 4-Bromo-1,3,5-trimethyl-1H-pyrazole |
Molecular Formula | C6H9BrN2 |
Molecular Weight | 189.05 g/mol |
IUPAC Name | 4-bromo-1,3,5-trimethylpyrazole |
Standard InChI | InChI=1S/C6H9BrN2/c1-4-6(7)5(2)9(3)8-4/h1-3H3 |
Standard InChIKey | UNTQXOJGXGRHMG-UHFFFAOYSA-N |
SMILES | CC1=C(C(=NN1C)C)Br |
Canonical SMILES | CC1=C(C(=NN1C)C)Br |
Synonyms | 4-Bromo-1,3,5-trimethyl-1H-pyrazole; |
PubChem Compound | 519181 |
Last Modified | Sep 16 2023 |
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